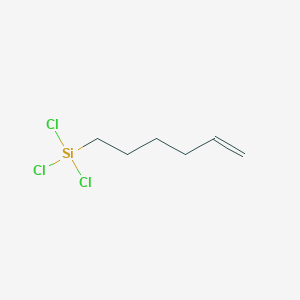

5-Hexenyltrichlorosilane

描述

5-Hexenyltrichlorosilane is a compound that is not directly mentioned in the provided papers, but its related compounds and reactions can be inferred from the studies on alkenylsilanes and their reactivity in various chemical processes. Alkenylsilanes, such as 5-hexenylsilane, are known for their ability to participate in polymerization reactions to introduce functional groups into polymers . These compounds are valuable in the synthesis of materials with specific properties, as they can be used to modify the structure of polymers during their formation.

Synthesis Analysis

The synthesis of related alkenylsilanes can be complex, with varying yields depending on the methods used. For example, hexakis(trimethylsilyl)disilane, a highly branched and symmetrical organopolysilane, was synthesized through multiple procedures, with the most satisfactory method involving the reaction of tris(trimethylsilyl)silyllithium with 1,2-dibromoethane, yielding 45-50% . This indicates that the synthesis of complex silane compounds can be optimized to achieve higher yields.

Molecular Structure Analysis

The molecular structure of alkenylsilanes is characterized by the presence of alkenyl groups attached to silicon atoms. These structures are crucial for their reactivity and the ability to form polymers with specific characteristics. For instance, the homopolymerization and copolymerization of alkenyldichlorosilanes by reductive coupling lead to high molecular weight polymers that contain unreacted alkenyl groups, which are indicative of the presence of silyl anions and radicals as intermediates in the process .

Chemical Reactions Analysis

Alkenylsilanes undergo various chemical reactions, including polymerization and copolymerization. The organotitanium-catalyzed ethylene polymerization using 5-hexenylsilane as a comonomer results in silane-terminated ethylene/5-hexenylsilane copolymers, demonstrating the compound's ability to act as both a propagating and chain transfer agent in the polymerization process . Additionally, the reductive coupling of alkenyldichlorosilanes produces polymers with unreacted alkenyl groups, suggesting that these groups can participate in further chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of alkenylsilanes and their polymers are determined by their molecular structure. The copolymers produced from 5-hexenylsilane exhibit high activities and narrow polydispersities, with molecular weights inversely proportional to the 5-hexenylsilane concentration . This suggests that the physical properties of these polymers can be finely tuned by adjusting the concentration of the alkenylsilane comonomer. The spectral properties of polysilanes, such as absorption above 330 nm, are indicative of the long chain catenation of silicon atoms in the resulting polymers .

科学研究应用

Nanopatterning on Titania Surfaces

5-Hexenyltrichlorosilane (HTCS) has been used in the controllable formation of nanoscale patterns on titania (TiO2) surfaces. This process employs conductive atomic force microscopy (AFM) to manipulate HTCS molecules, resulting in patterns with varying topographic heights and hydrophilic/hydrophobic contrasts. The technique offers potential applications in selective immobilization and assembly of functionalized inorganic nanoparticles and biomolecules (Garipcan et al., 2008).

Organotitanium-Catalyzed Ethylene Polymerization

HTCS is used in organotitanium-mediated ethylene polymerizations to produce silane-terminated ethylene/5-hexenylsilane copolymers. These polymers display high activities and narrow polydispersities, indicating efficient chain transfer mechanisms, essential for advanced polymer synthesis (Amin & Marks, 2006).

Reductive Coupling in Polymerization

In the study of polymerization via reductive coupling, HTCS is a key monomer. This process results in homopolymers and copolymers with molecular weights exceeding 10,000. The study provides insights into the mechanistic role of radicals and anions in polymerization, contributing significantly to polymer chemistry (Kim & Matyjaszewski, 1989).

Photochemical Studies

The photochemistry of HTCS has been explored in various studies. For instance, its stability towards photolysis and the formation of isomers under different conditions provide valuable information on the photoreactivity of such compounds, useful in photochemical synthesis (Srinivasan, 1960).

Sonochemical Reductive Coupling

Sonochemical reductive coupling of HTCS leads to high molecular weight polymers, indicating that radicals are short-lived intermediates in this process. The study contributes to understanding the sonochemical processes in polymer chemistry (Kim & Matyjaszewski, 1989).

安全和危害

5-Hexenyltrichlorosilane is an irritant substance that may cause irritation by contact with the skin or inhalation of its vapors . It is advised to wear appropriate personal protective equipment such as gloves, goggles, and protective masks during use . During storage and operation, avoid contact with oxidants and acids to avoid the risk of fire or explosion . If skin or eye contact occurs, rinse immediately with plenty of water and seek medical help .

属性

IUPAC Name |

trichloro(hex-5-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCWJYGNRZAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446088 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hexenyltrichlorosilane | |

CAS RN |

18817-29-3 | |

| Record name | 5-HEXENYLTRICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

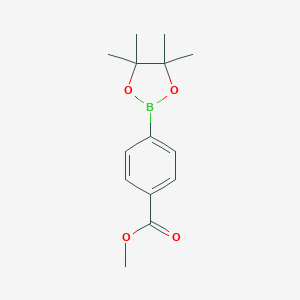

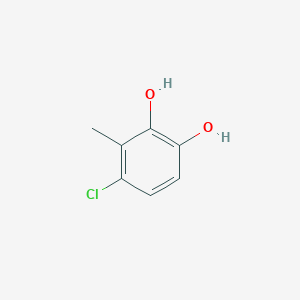

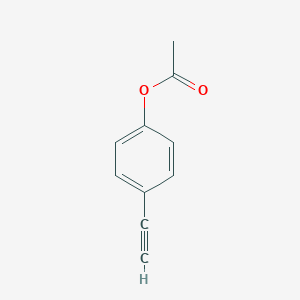

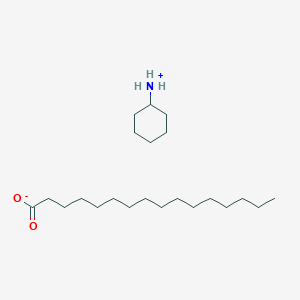

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)

![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)

![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)